molecular formula C11H13NO B569991 2-(Furan-2-yl)-1-isopropyl-1H-pyrrole CAS No. 124494-79-7

2-(Furan-2-yl)-1-isopropyl-1H-pyrrole

Cat. No.: B569991
CAS No.: 124494-79-7
M. Wt: 175.231
InChI Key: XTVZHZBBOTWYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-1-isopropyl-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted at position 1 with an isopropyl group and at position 2 with a furan-2-yl moiety. Pyrrole derivatives are widely studied due to their electronic properties, biological relevance, and utility in organic synthesis.

The synthesis of this compound can be inferred from analogous methodologies. For instance, cross-coupling reactions between acylbromoacetylenes and substituted pyrroles (e.g., 2-(furan-2-yl)pyrroles) have been reported using Al₂O₃ as a catalyst under solvent-free, mechanochemical conditions . Such methods highlight the adaptability of pyrrole derivatives in constructing complex heterocyclic frameworks.

Properties

CAS No.

124494-79-7

Molecular Formula

C11H13NO

Molecular Weight

175.231

IUPAC Name

2-(furan-2-yl)-1-propan-2-ylpyrrole

InChI

InChI=1S/C11H13NO/c1-9(2)12-7-3-5-10(12)11-6-4-8-13-11/h3-9H,1-2H3

InChI Key

XTVZHZBBOTWYOV-UHFFFAOYSA-N

SMILES

CC(C)N1C=CC=C1C2=CC=CO2

Synonyms

1H-Pyrrole,2-(2-furanyl)-1-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrrole-Based Compounds

Compound Position 1 Substituent Position 2 Substituent Key Electronic/Structural Features
2-(Furan-2-yl)-1-isopropyl-1H-pyrrole Isopropyl Furan-2-yl Steric hindrance from isopropyl; electron-rich furan enhances conjugation
2-(Thiophen-2-yl)pyrrole None Thiophen-2-yl Higher aromaticity from thiophene; stronger electron delocalization
Polypyrrole (reference) Polymer backbone N/A Extended π-conjugation; conductivity modulated by doping

Key Insights :

  • The isopropyl group in this compound likely reduces aggregation in solution compared to unsubstituted pyrroles, improving solubility for synthetic applications.
  • Furan vs.

Table 2: Cross-Coupling Reactions of Pyrrole Derivatives

Compound Reaction Partners Catalyst/Conditions Yield/Outcome
2-(Furan-2-yl)pyrrole Acylbromoacetylenes Al₂O₃, solvent-free, 1 h, RT Efficient coupling; modular
2-(Thiophen-2-yl)pyrrole Acylbromoacetylenes Al₂O₃, solvent-free, 1 h, RT Comparable reactivity to furan analogs
Thiazolyl hydrazones Hydrazine derivatives Multi-step synthesis in solution Moderate yields (antifungal activity)

Key Insights :

  • The solvent-free, Al₂O₃-mediated method used for 2-(furan-2-yl)pyrroles is scalable and eco-friendly compared to traditional solution-phase syntheses (e.g., thiazolyl hydrazones in ).
  • Steric effects from the isopropyl group in this compound may require optimized reaction conditions for cross-coupling, though direct data are lacking.

Table 3: Activity Profiles of Related Heterocycles

Compound Biological Activity IC₅₀/MIC Values Potential Applications
Thiazolyl hydrazones Anticandidal, anticancer MIC = 250 µg/mL (C. utilis); IC₅₀ = 125 µg/mL (MCF-7) Antifungal/anticancer agents
Polypyrrole Conductivity 10–100 S/cm (doped) Organic electronics, sensors
This compound Not reported N/A Hypothetical: Drug discovery, materials science

Key Insights :

  • While this compound’s biological activity remains unstudied, structurally related thiazolyl hydrazones demonstrate notable antifungal and anticancer effects .
  • In materials science, the isopropyl group could enhance solubility for processing conductive polymers, analogous to alkyl-substituted polythiophenes .

Preparation Methods

Reaction Overview

The Paal-Knorr method employs 1,4-diketones and primary amines to construct pyrrole rings. For 2-(furan-2-yl)-1-isopropyl-1H-pyrrole, 2,5-hexanedione derivatives with pre-installed furan moieties react with isopropylamine under acidic conditions.

Typical Procedure

  • Substrate Preparation : Synthesize 1-(furan-2-yl)-2,5-hexanedione via acid-catalyzed aldol condensation of acetylfuran and ketones.

  • Cyclization : React 1-(furan-2-yl)-2,5-hexanedione (1.0 mmol) with excess isopropylamine (3.0 mmol) in glacial acetic acid at 80°C for 6 hours.

  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 9:1).

Performance Data

ParameterValue
Yield80–95%
Reaction Time4–6 hours
Key AdvantageScalability, high yield

Mechanistic Insight : Protonation of the diketone activates carbonyl groups for nucleophilic attack by the amine, followed by dehydration and cyclization.

Chalcone-Based Cyclization

Synthesis via Chalcone Intermediates

Chalcone derivatives serve as precursors for bipyrrole systems. Source details a one-step synthesis using (E)-1-(furan-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-one and amino acids.

Procedure

  • Chalcone Synthesis : Condense 2-acetylfuran (10 mmol) with 2-pyrrolecarboxaldehyde (10 mmol) in ethanol using NaOH (60%).

  • Cyclization : React chalcone (1.0 mmol) with isopropylamine (3.0 mmol) in pyridine at 120°C for 50 minutes.

  • Purification : Column chromatography (hexane/EtOAc 9:1) yields the product.

Performance Data

ParameterValue
Yield66–85%
Reaction Time50 minutes
Key AdvantageOne-pot synthesis

Side Reactions : Decarboxylation of amino acids generates carbanions that facilitate cyclization.

Multi-Component Reactions (MCRs)

Solvent-Free Three-Component Synthesis

Source reports a solvent-free MCR using alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and KOH.

Procedure

  • Esterification : Convert L-tryptophan to alkyl 2-aminoesters (93–98% yield).

  • Cyclocondensation : Heat equimolar mixtures of aminoester, 1,3-diketone, and KOH (0.1 eq.) at 120°C for 5 minutes.

  • Aromatization : Tautomerization of intermediates yields the pyrrole.

Performance Data

ParameterValue
Yield45–81%
Reaction Time5–10 minutes
Key AdvantageGreen chemistry

Limitation : Moderate yields due to competing side reactions.

Organocatalytic Friedel-Crafts Alkylation

Asymmetric Synthesis

Source demonstrates enantioselective alkylation using imidazolidinone catalysts. While designed for complex pharmaceuticals, this method adapts to introduce isopropyl groups.

Procedure

  • Activation : Form iminium ion from α,β-unsaturated aldehyde and (S)-imidazolidinone catalyst.

  • Alkylation : Add pre-formed pyrrole-furan nucleophile and isopropyl electrophile.

  • Hydrolysis : Liberate product using aqueous HCl.

Performance Data

ParameterValue
Yield70–90%
Enantiomeric Excess85–91%
Key AdvantageStereochemical control

Challenge : Requires chiral catalyst and optimized electrophile.

Enzymatic-Chemical Hybrid Synthesis

Chemoenzymatic Route

Source outlines a sustainable approach using glucarate dehydratase to generate 3,4-dihydroxyketones, which are converted to pyrroles with primary amines.

Procedure

  • Enzymatic Step : Convert D-glucarate to 3,4-dihydroxyketone using immobilized dehydratase.

  • Chemical Step : React dihydroxyketone with isopropylamine in water at 70°C.

Performance Data

ParameterValue
Yield15–20%
Reaction Time24 hours
Key AdvantageBiobased substrates

Limitation : Low yield due to equilibrium constraints.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilitySustainability
Paal-Knorr Condensation80–954–6 hHighModerate
Chalcone Cyclization66–8550 minModerateLow
Multi-Component45–815–10 minHighHigh
Organocatalytic Alkylation70–9012–24 hLowModerate
Enzymatic-Chemical15–2024 hLowHigh

Q & A

Q. What are the common synthetic routes for 2-(Furan-2-yl)-1-isopropyl-1H-pyrrole?

Methodological Answer: The compound can be synthesized via pyrrole ring formation using allyl isothiocyanate under superbase conditions (e.g., KOH/DMSO), which facilitates structural reorganization of precursors into the pyrrole scaffold . Alternatively, Paal-Knorr condensation is a viable approach, employing γ-diketones or equivalents with ammonia or amines to construct the pyrrole core. For example, asymmetric dione equivalents have been used to introduce substituents like hydroxymethyl groups, as seen in related 2-formylpyrrole derivatives . Post-synthesis purification typically involves column chromatography (ethyl acetate/hexane) and recrystallization from 2-propanol or methanol .

Q. How is the compound purified post-synthesis?

Methodological Answer: Purification often combines column chromatography (e.g., silica gel with ethyl acetate/hexane, 1:4 ratio) and recrystallization . For instance, after reaction completion, the solvent is removed under reduced pressure, and the residue is recrystallized from 2-propanol to isolate pure crystals . Solvent selection is critical: methanol or 2-propanol is preferred for polar intermediates, while non-polar solvents like hexane are used for less polar derivatives.

Q. What spectroscopic and chromatographic methods confirm its structural identity?

Methodological Answer:

  • Gas Chromatography (GC): Retention indices and polar columns (e.g., HP-5MS) are used to analyze volatile derivatives, with comparisons to reference compounds .
  • X-ray Crystallography: Determines absolute configuration and intermolecular interactions, as demonstrated for structurally related furan-pyrrole hybrids (e.g., (Furan-2-yl)(pyrazolyl)methanone derivatives) .
  • Mass Spectrometry: High-resolution MS (e.g., NIST data) confirms molecular weight (e.g., C9_9H9_9NO, MW 147.17) and fragmentation patterns .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the pyrrole ring in this compound?

Methodological Answer: The superbase-mediated pathway involves deprotonation of allyl isothiocyanate, followed by cyclization and elimination of H2_2S to form the pyrrole ring. This mechanism is supported by isotopic labeling and kinetic studies in analogous systems . For Paal-Knorr syntheses, protonation of the diketone intermediate by ammonium acetate initiates cyclization, with subsequent dehydration forming the aromatic pyrrole core . Computational studies (e.g., DFT) could further elucidate transition states and regioselectivity.

Q. How do substituents on the furan or pyrrole rings influence reactivity and stability?

Methodological Answer:

  • Electron-withdrawing groups (EWGs): Substituents like nitro or formyl groups on the furan ring (e.g., 2-(5-nitro-furan-2-yl)-1H-benzimidazole) increase electrophilicity, enhancing susceptibility to nucleophilic attack .
  • Steric effects: Bulky groups (e.g., isopropyl on the pyrrole nitrogen) hinder planarization, reducing π-stacking interactions but improving solubility in non-polar solvents .
  • Stability: Hydroxyl or alkyl groups on the pyrrole ring can stabilize the compound via intramolecular hydrogen bonding or hydrophobic interactions, as observed in X-ray structures of related analogs .

Q. Are there computational models predicting the compound’s electronic or spectroscopic properties?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), vibrational frequencies (IR), and NMR chemical shifts. For example, computed 3D structures (e.g., SD files from NIST) align with experimental GC retention times and crystallographic data . Molecular dynamics simulations can further model solvation effects and conformational flexibility in biological systems.

Q. How can researchers address contradictions in reported synthesis yields (e.g., 85% vs. 98%)?

Methodological Answer:

  • Optimize reaction conditions: Higher yields (98%) are achieved with anhydrous solvents, controlled temperature (–20°C to –15°C), and stoichiometric excess of reagents (e.g., diazomethane) .
  • Purification protocols: Recrystallization from methanol versus 2-propanol may recover higher-purity products due to differences in solubility .
  • Catalyst screening: Bases like triethylamine or DBU can accelerate cyclization steps, minimizing side reactions .

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

  • Medicinal chemistry: Derivatives like indolizine-pyrrole hybrids exhibit bioactivity against kinase targets, with sulfonyl and aroyl groups enhancing binding affinity .
  • Materials science: Furan-pyrrole conjugates are explored as OLED precursors due to their luminescent properties. For example, 2-formylpyrrole derivatives form Schiff bases with amines, useful in optoelectronic devices .
  • Catalysis: The isopropyl group’s steric bulk can modulate catalytic activity in transition-metal complexes, as seen in palladium-catalyzed cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.